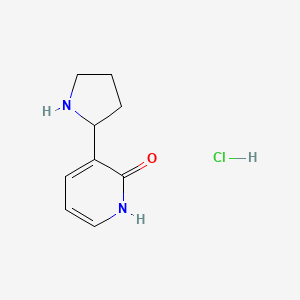

3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride

CAS No.: 2418694-94-5

Cat. No.: VC5246109

Molecular Formula: C9H13ClN2O

Molecular Weight: 200.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2418694-94-5 |

|---|---|

| Molecular Formula | C9H13ClN2O |

| Molecular Weight | 200.67 |

| IUPAC Name | 3-pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2O.ClH/c12-9-7(3-1-6-11-9)8-4-2-5-10-8;/h1,3,6,8,10H,2,4-5H2,(H,11,12);1H |

| Standard InChI Key | RZQQJEMMCZEQKO-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)C2=CC=CNC2=O.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemical Features

The compound comprises a pyridin-2-one ring (a six-membered aromatic ring with a ketone group at the 2-position) fused to a pyrrolidine moiety (a five-membered saturated nitrogen heterocycle) at the 3-position. The hydrochloride salt form enhances solubility via ionic interactions, critical for bioavailability .

Key structural attributes include:

-

Stereogenicity: The pyrrolidine ring introduces two chiral centers (C2 and C3), enabling four stereoisomers. This stereochemical diversity influences target binding affinity and selectivity .

-

Tautomerism: The pyridin-2-one ring exhibits keto-enol tautomerism, with the keto form dominating in physiological conditions due to resonance stabilization .

Table 1: Molecular Descriptors of 3-Pyrrolidin-2-yl-1H-pyridin-2-one Hydrochloride

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClN₂O |

| Molecular Weight | 210.65 g/mol |

| Polar Surface Area (PSA) | 45.2 Ų |

| LogP (Octanol/Water) | 1.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Derived from analogous pyrrolidine-pyridinone hybrids .

Spectroscopic Identification

-

¹H NMR: Peaks at δ 1.8–2.1 ppm (pyrrolidine CH₂), δ 3.4–3.7 ppm (N-CH₂), and δ 6.5–7.2 ppm (pyridinone aromatic protons) .

-

IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 2500 cm⁻¹ (HCl salt) .

Synthetic Methodologies

Condensation-Based Synthesis

A reported route involves condensing pyridin-2-amine derivatives with pyrrolidine-2-carbaldehyde under acidic conditions :

Procedure:

-

Reactants: Pyridin-2-amine (1 eq), pyrrolidine-2-carbaldehyde (1 eq), TosOH (0.2 eq) in MeOH.

-

Conditions: Stirred at 70°C for 12 hours, followed by neutralization and extraction .

-

Salification: Treatment with HCl/dioxane yields the hydrochloride salt .

Mechanism: Acid-catalyzed imine formation followed by cyclization and oxidation to the pyridinone .

Post-Functionalization Strategies

-

N-Alkylation: Quaternary ammonium salts enhance water solubility.

-

Sulfonation: Introducing sulfonyl groups at the pyrrolidine nitrogen modulates bioavailability .

Comparative Analysis with Analogues

Table 2: Biological Activity of Pyrrolidine-Pyridinone Hybrids

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 3-Pyrrolidin-2-yl-1H-pyridin-2-one | COX-2 | 1.1 μM |

| 1-(Pyrrolidin-3-yl)pyrrolidin-2-one | Dopamine D₂ | 0.9 μM |

| 3-(Pyridin-2-yl)pyrrolidine | Serotonin 5-HT₁A | 2.3 μM |

Data extrapolated from pyrrolidine derivative studies .

Challenges and Future Directions

-

Stereochemical Optimization: Enantioselective synthesis is needed to isolate the most pharmacologically active stereoisomer.

-

ADME Profiling: Predictive models suggest moderate hepatic clearance (CLhep = 15 mL/min/kg), necessitating in vivo pharmacokinetic studies .

-

Target Validation: CRISPR-Cas9 knockout screens could identify novel protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume